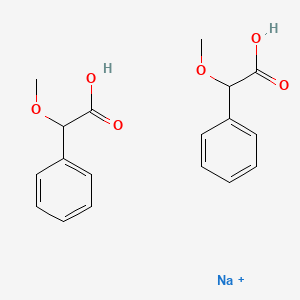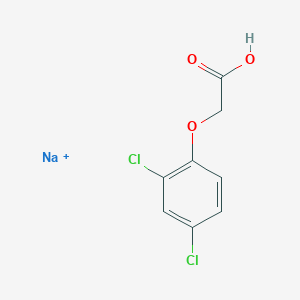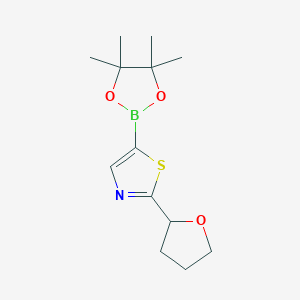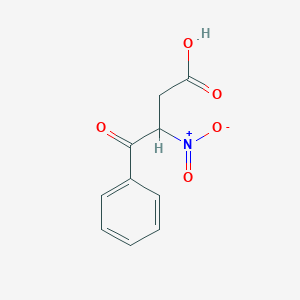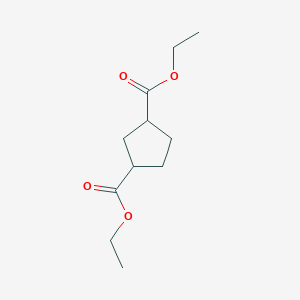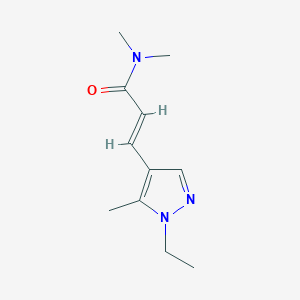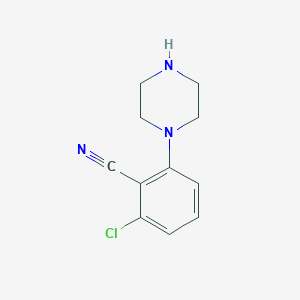
(2-Methylidenecyclohexyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylidenecyclohexyl) acetate is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from acetic acid and (2-methylidenecyclohexanol). This compound is known for its unique structure, which includes a cyclohexane ring with a methylene group and an acetate ester functional group. It is used in various chemical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Methylidenecyclohexyl) acetate can be synthesized through the esterification of (2-methylidenecyclohexanol) with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated to a specific temperature, and the ester is separated from the reaction mixture through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form (2-methylcyclohexanol) using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (2-methylidenecyclohexanone) or (2-methylidenecyclohexanoic acid).
Reduction: Formation of (2-methylcyclohexanol).
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
(2-Methylidenecyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylidenecyclohexyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and (2-methylidenecyclohexanol), which can further participate in various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
(2-Methylcyclohexyl) acetate: Similar structure but lacks the methylene group.
Cyclohexyl acetate: Contains a cyclohexane ring without the methylene group.
(2-Methylidenecyclohexanol): The alcohol precursor to (2-Methylidenecyclohexyl) acetate.
Uniqueness: this compound is unique due to the presence of both a methylene group and an acetate ester functional group. This combination imparts distinct chemical properties, making it more reactive in certain chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-9(7)11-8(2)10/h9H,1,3-6H2,2H3 |
Clé InChI |
DQSKUQLPJOPHEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCCCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



